Citalopram-d6

LC-MS/MS Internal Standard Isotopic Labeling

Citalopram-d6 is the definitive internal standard for accurate citalopram quantification. Its +6 Da mass shift eliminates cross-talk with the analyte's natural isotopic envelope, a critical advantage over non-labeled or d4 analogs. This racemic CRM supports enantiomer-specific methods and isotope dilution MS, ensuring regulatory-ready data for bioequivalence and therapeutic drug monitoring.

Molecular Formula C20H21FN2O
Molecular Weight 330.4 g/mol
CAS No. 1190003-26-9
Cat. No. B562700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram-d6
CAS1190003-26-9
Synonyms1-[3-(Dimethylamino-d6)propyl]-1-(4-fluorophenyl)-1,3-dizohydro-5-isobenzofurancarbonitrile
Molecular FormulaC20H21FN2O
Molecular Weight330.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3
InChIKeyWSEQXVZVJXJVFP-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citalopram-d6 (CAS 1190003-26-9): A Deuterated Internal Standard for SSRI Quantification


Citalopram-d6 (CAS 1190003-26-9) is a stable isotope-labeled analog of the selective serotonin reuptake inhibitor (SSRI) citalopram, wherein six hydrogen atoms are replaced by deuterium at the N,N-dimethylamino moiety . This deuterated compound serves as an internal standard in quantitative liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) assays for the accurate measurement of citalopram in biological matrices [1]. Citalopram-d6 exhibits nearly identical chemical properties to the non-labeled compound while providing a distinct mass shift for unambiguous detection, thereby correcting for analyte loss during sample preparation and ionization variability in mass spectrometry systems .

Citalopram-d6 (CAS 1190003-26-9): Why Non-Deuterated or Lower-Labeled Analogs Cannot Substitute for This Specific Internal Standard


Substituting Citalopram-d6 with non-deuterated citalopram or lower-labeled analogs (e.g., Citalopram-d4) in quantitative bioanalytical methods introduces substantial analytical error. Non-deuterated citalopram co-elutes and shares identical multiple reaction monitoring (MRM) transitions with the analyte, rendering it unsuitable as an internal standard . Citalopram-d4, while isotopically labeled, provides a mass shift of only +4 Da, which can be insufficient to resolve from the analyte's natural isotopic envelope or from in-source fragmentation products, potentially leading to cross-talk and compromised accuracy . In contrast, Citalopram-d6 provides a definitive +6 Da mass shift, ensuring complete chromatographic co-elution while maintaining unequivocal mass spectrometric differentiation [1].

Citalopram-d6 (CAS 1190003-26-9): Quantifiable Differentiation Evidence Against Closest Analogs


Mass Spectrometric Resolution: Citalopram-d6 Provides a Definitive +6 Da Shift vs. Non-Deuterated and d4 Analogs

Citalopram-d6 incorporates six deuterium atoms at the N,N-dimethylamino group, resulting in a molecular mass shift of +6 Da relative to non-deuterated citalopram (MW 324.4) and +2 Da relative to Citalopram-d4 . This larger mass differential ensures baseline separation of the internal standard from the analyte's M+1, M+2, and M+3 isotopic peaks, which is critical for eliminating cross-talk in MRM transitions . In contrast, Citalopram-d4 provides only a +4 Da shift, which may overlap with the natural abundance M+4 peak of the analyte, potentially compromising quantification accuracy .

LC-MS/MS Internal Standard Isotopic Labeling

Matrix Effect Compensation: Citalopram-d6 Validated for Post-Mortem Whole Blood Analysis

In a validated UPLC-MS/MS method for 68 psychoactive drugs in whole blood, Citalopram-d6 was employed as one of four deuterated internal standards (alongside Nordiazepam-D5, Ketamine-D4, and Amphetamine-D5) [1]. The method achieved negligible matrix effects and very good linearity, precision, bias, and dilution integrity [2]. Passing-Bablok regression analysis demonstrated no significant matrix effects when using Citalopram-d6, confirming its suitability for compensating for ion suppression/enhancement in complex biological matrices .

Forensic Toxicology Matrix Effect Method Validation

Certified Reference Material (CRM) Status: Guaranteed Concentration and Traceability vs. Research-Grade Analogs

Citalopram-d6 is commercially available as a Certified Reference Material (CRM) from Cerilliant® (a Merck/Sigma-Aldrich brand) at a concentration of 100 µg/mL (as free base) in methanol . CRMs are manufactured and certified under ISO/IEC 17025 and ISO 17034 accreditation, providing documented traceability to SI units and a stated uncertainty . In contrast, research-grade deuterated citalopram analogs (e.g., Citalopram-d4) are often supplied without formal certification, necessitating in-house verification and potentially introducing inter-laboratory variability .

Certified Reference Material Quality Control ISO 17034

Isotopic Purity: Citalopram-d6 Achieves ≥98 Atom % D vs. Lower Purity d4 Analogs

The isotopic purity of Citalopram-d6 is specified as 98–100 atom % D by NMR spectroscopy . This high enrichment ensures that the internal standard signal is not contaminated by residual non-deuterated citalopram, which would otherwise bias quantitative results . In comparison, Citalopram-d4 hydrobromide from certain suppliers is specified at ≥98% chemical purity (by HPLC) but with isotopic purity of only 98% D, leaving up to 2% potential carryover of unlabeled material that can affect low-level quantification .

Isotopic Purity Deuterium Enrichment NMR

Enantioselective Analysis: Citalopram-d6 Enables Simultaneous Quantification of R- and S-Enantiomers in Postmortem Blood

Citalopram-d6 has been employed as an internal standard in enantioselective LC-MS/MS methods for the separate quantification of R-citalopram and S-citalopram (escitalopram) in postmortem blood [1]. The method achieved baseline resolution of the two enantiomers and was correlated with CYP2D6 and CYP2C19 genotyping data . While the published method validation does not provide direct comparative data against alternative internal standards, the use of a non-chiral deuterated internal standard such as Citalopram-d6 is standard practice in chiral bioanalysis because it co-elutes with both enantiomers under reversed-phase conditions while being mass-distinct [2].

Chiral Separation Pharmacogenomics Forensic Toxicology

Storage Stability: Citalopram-d6 CRM Maintains Integrity at −20°C vs. Hygroscopic d4 Analogs

Citalopram-d6 as a Certified Reference Material is supplied in sealed ampules and stored at −20°C to ensure long-term stability . In contrast, Citalopram-d4 hydrobromide is noted to be hygroscopic and requires storage under inert atmosphere to prevent degradation . While quantitative stability data for Citalopram-d6 under various conditions are not publicly reported, the CRM format with ampule sealing provides superior protection against moisture and oxygen compared to the screw-cap vials typically used for research-grade analogs [1].

Stability Storage Shelf-life

Citalopram-d6 (CAS 1190003-26-9): Optimal Application Scenarios Based on Quantifiable Differentiation


Quantitative LC–MS/MS Bioanalysis of Citalopram in Plasma/Serum for Clinical Trials

Citalopram-d6 is the preferred internal standard for the accurate quantification of citalopram in human plasma and serum during pharmacokinetic studies and therapeutic drug monitoring. Its +6 Da mass shift ensures complete separation from the analyte's isotopic envelope, and its CRM status provides documented traceability required for regulatory submissions . The validated UPLC-MS/MS method demonstrated negligible matrix effects and excellent precision, making it suitable for high-throughput clinical trial sample analysis [1].

Forensic Toxicology: Post-Mortem Blood Analysis of SSRIs

In forensic toxicology laboratories, Citalopram-d6 is employed as a robust internal standard for the simultaneous screening of citalopram alongside other psychoactive drugs in post-mortem whole blood. The method validated by Barone et al. (2023) using Citalopram-d6 achieved a limit of detection (LOD) at the lower therapeutic range and demonstrated excellent agreement with a previously validated method in 85 real forensic cases .

Enantioselective Quantification of R- and S-Citalopram in Pharmacogenomic Studies

Citalopram-d6 enables the separate quantification of the R- and S-enantiomers of citalopram in biological matrices when coupled with a chiral LC column. This application is critical for pharmacogenomic investigations correlating CYP2D6 and CYP2C19 genotypes with enantiomer-specific pharmacokinetics . The racemic nature of Citalopram-d6 makes it a cost-effective single internal standard for both enantiomers.

Isotope Dilution Mass Spectrometry for Reference Measurement Procedures

As a Certified Reference Material, Citalopram-d6 is ideally suited for isotope dilution mass spectrometry (IDMS) methods, which are considered primary reference measurement procedures for establishing metrological traceability. The high isotopic purity (98–100 atom % D) and defined concentration of the CRM minimize uncertainty in IDMS assays used for assigning reference values to clinical quality control materials .

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